(2S,4S)-4-[(6-Bromo-2-naphthyl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-[(6-Bromo-2-naphthyl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H22BrNO5 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
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Biological Activity
(2S,4S)-4-[(6-Bromo-2-naphthyl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHBrNO and a molecular weight of 356.21 g/mol. Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 6-bromo-2-naphthyl ether moiety, which may influence its biological activity.
Biological Activity
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Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives containing naphthalene rings have been shown to possess activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .Compound MIC (µM) Target Bacteria This compound TBD S. aureus Related Naphthalene Derivative 15.8 MRSA Related Naphthalene Derivative 31.6 S. epidermidis -
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of various enzymes. Notably, it has shown promise as a plasma kallikrein inhibitor, which is relevant in the context of treating conditions such as hereditary angioedema . The inhibition of plasma kallikrein can lead to reduced bradykinin levels, thus alleviating symptoms associated with excessive bradykinin production. -
CETP Inhibition
Additionally, tetrahydroquinoline derivatives, including compounds structurally related to this compound, have been reported to exhibit cholesteryl ester transfer protein (CETP) inhibitory activity. This property is significant for cardiovascular health as CETP plays a role in lipid metabolism .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of various naphthalene derivatives demonstrated that introducing specific substituents could enhance antibacterial activity against resistant strains like MRSA. Compounds with similar structural motifs to this compound were synthesized and tested, showing promising results in inhibiting bacterial growth .
Case Study 2: Enzyme Inhibition
Another investigation into plasma kallikrein inhibitors highlighted the efficacy of certain derivatives in reducing bradykinin levels in vitro. These findings suggest that this compound could be developed further for therapeutic applications targeting angioedema .
Properties
IUPAC Name |
(2S,4S)-4-(6-bromonaphthalen-2-yl)oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO5/c1-20(2,3)27-19(25)22-11-16(10-17(22)18(23)24)26-15-7-5-12-8-14(21)6-4-13(12)9-15/h4-9,16-17H,10-11H2,1-3H3,(H,23,24)/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAOABLIRYOJQI-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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